molecular formula C16H18N4O5S B6061222 METHYL 2-(2-{[4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDO)BENZOATE

METHYL 2-(2-{[4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDO)BENZOATE

Cat. No.: B6061222
M. Wt: 378.4 g/mol
InChI Key: ZQXCEDXQAXRANK-UHFFFAOYSA-N
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Description

Methyl 2-(2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamido)benzoate is a complex organic compound with a unique structure that includes a morpholine ring, a thiadiazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamido)benzoate typically involves multiple steps. One common route includes the formation of the thiadiazole ring, followed by the introduction of the morpholine moiety and the benzoate ester group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Methyl 2-(2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamido)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-(2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamido)benzoate involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{[2-(morpholin-2-yl)acetamido]methyl}benzoate: This compound shares a similar structure but differs in the position of the morpholine ring.

    Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir, have diverse biological activities and are used in various therapeutic applications.

Uniqueness

Methyl 2-(2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamido)benzoate is unique due to its combination of the morpholine and thiadiazole rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

methyl 2-[[2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5S/c1-23-16(22)11-4-2-3-5-12(11)17-13(21)10-25-15-14(18-26-19-15)20-6-8-24-9-7-20/h2-5H,6-10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXCEDXQAXRANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)COC2=NSN=C2N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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